Cas no 1105192-06-0 (tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate)
![tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate structure](https://www.kuujia.com/scimg/cas/1105192-06-0x500.png)
tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-tert-Butyloxycarbonyl-4-[2-(N-hydroxycarbamimidoyl)ethyl]piperazine
- (Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate
- SBB081579
- tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazinecarboxylate
- tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate
-
- MDL: MFCD10688292
- Inchi: 1S/C12H24N4O3/c1-12(2,3)19-11(17)16-8-6-15(7-9-16)5-4-10(13)14-18/h18H,4-9H2,1-3H3,(H2,13,14)
- InChI Key: JQMZUFQOZLYNCD-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(CC/C(=N/O)/N)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 330
- Topological Polar Surface Area: 91.4
tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB303211-1 g |
1-tert-Butyloxycarbonyl-4-[2-(N-hydroxycarbamimidoyl)ethyl]piperazine; 95% |
1105192-06-0 | 1g |
€231.20 | 2023-04-26 | ||
TRC | T114290-250mg |
1-tert-Butyloxycarbonyl-4-[2-(N-hydroxycarbamimidoyl)-ethyl]piperazine |
1105192-06-0 | 250mg |
$ 250.00 | 2022-06-03 | ||
Life Chemicals | F2158-0459-40mg |
tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate |
1105192-06-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2158-0459-25mg |
tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate |
1105192-06-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
TRC | T114290-500mg |
1-tert-Butyloxycarbonyl-4-[2-(N-hydroxycarbamimidoyl)-ethyl]piperazine |
1105192-06-0 | 500mg |
$ 410.00 | 2022-06-03 | ||
Life Chemicals | F2158-0459-4mg |
tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate |
1105192-06-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2158-0459-50mg |
tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate |
1105192-06-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2158-0459-15mg |
tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate |
1105192-06-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2158-0459-20mg |
tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate |
1105192-06-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2158-0459-75mg |
tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate |
1105192-06-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate Related Literature
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
Additional information on tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate
Introduction to Tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate (CAS No. 1105192-06-0)
Tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate, with the CAS number 1105192-06-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential applications in drug design and therapeutic intervention. The unique structural features of this molecule, particularly its piperazine core and the presence of a hydroxycarbamimidoyl group, make it a subject of interest for scientists exploring novel pharmacological pathways.
The molecular structure of tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate incorporates several key functional groups that contribute to its reactivity and potential biological activity. The piperazine ring is a common motif in pharmaceuticals due to its ability to form hydrogen bonds and interact with biological targets. Additionally, the tert-butyl group enhances lipophilicity, which can influence membrane permeability and bioavailability. The hydroxycarbamimidoyl moiety is particularly noteworthy, as it introduces a polar and potentially nucleophilic site that could be exploited in drug interactions.
In recent years, there has been growing interest in the development of molecules that can modulate enzyme activity and cellular signaling pathways. The tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate structure presents an intriguing framework for such investigations. For instance, studies have suggested that compounds with similar piperazine cores may exhibit inhibitory effects on certain kinases and phosphodiesterases, which are critical targets in cancer therapy. The hydroxycarbamimidoyl group could serve as a site for covalent bonding or allosteric modulation, further expanding the compound's pharmacological potential.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. Researchers are increasingly focusing on creating molecules that can selectively interact with specific disease-related proteins or pathways. The combination of the piperazine ring and the hydroxycarbamimidoyl group in tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate suggests that it could be engineered to bind to such targets with high affinity. This has led to several preliminary studies exploring its interactions with enzymes involved in inflammatory responses and metabolic disorders.
The synthesis of tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate presents both challenges and opportunities for chemists. The complexity of the molecule requires precise synthetic strategies to ensure high yield and purity. However, advancements in synthetic chemistry have made it possible to construct such intricate structures with increasing efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies have been instrumental in achieving the desired product.
Evaluation of the pharmacokinetic properties of tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate is essential for determining its suitability as a drug candidate. Studies have begun to assess its solubility, stability, and metabolic degradation pathways. These parameters are critical for predicting how the compound will behave within the body and whether it can achieve therapeutic concentrations at safe doses. Preliminary data suggest that modifications to the molecular structure could enhance its pharmacokinetic profile, making it more amenable for clinical use.
The role of computational modeling in drug discovery cannot be overstated. Molecular docking simulations have been employed to predict how tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate might interact with various biological targets. These simulations provide valuable insights into binding affinities and potential side effects before costly experimental trials are conducted. By leveraging computational tools, researchers can optimize the compound's design for maximum efficacy and minimal toxicity.
The future directions for research on tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate are multifaceted. Further investigation into its mechanism of action will be crucial for understanding how it influences biological pathways. Additionally, exploring derivatives of this compound could lead to new analogs with improved properties. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into tangible therapeutic benefits.
In conclusion, Tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate (CAS No. 1105192-06-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer potential applications in modulating enzyme activity and cellular signaling pathways, making it a valuable asset in the quest for novel therapeutics. As research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in addressing various medical challenges.
1105192-06-0 (tert-butyl 4-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}piperazine-1-carboxylate) Related Products
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
